

Spectroscopic Profile of 3,5-Di-tert-butyl-2-methoxybenzaldehyde: A Comparative Analysis

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 3,5-Di-tert-butyl-2-methoxybenzaldehyde |
| Cat. No.: | B152259 |

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This guide provides a comprehensive spectroscopic characterization of **3,5-Di-tert-butyl-2-methoxybenzaldehyde**, a substituted aromatic aldehyde of significant interest in synthetic chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar analogues to provide a robust comparative analysis. This approach allows for a detailed understanding of the spectroscopic features of the target molecule by examining the influence of its constituent functional groups.

The following sections present a comparative analysis of **3,5-Di-tert-butyl-2-methoxybenzaldehyde** with key analogues, including its hydroxylated counterpart and other substituted benzaldehydes. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the spectroscopic properties of this compound and its relatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3,5-Di-tert-butyl-2-methoxybenzaldehyde** and its selected analogues.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | Aldehyde H | Aromatic H | Methoxy H | Hydroxyl H | tert-Butyl H |
|---|------------|-----------------------------------|-----------|------------|--------------------|
| 3,5-Di-tert-butyl-2-methoxybenzaldehyde (Predicted) | ~10.4 | ~7.6 (d), ~7.4 (d) | ~3.8 (s) | - | ~1.4 (s), ~1.3 (s) |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde[1] | ~9.8 (s) | ~7.6 (d), ~7.4 (d) | - | ~11.5 (s) | ~1.4 (s) |
| 2-Methoxybenzaldehyde[2] | - | - | 3.01 (s) | - | - |
| 3-Methoxybenzaldehyde[2] | 9.98 (s) | 7.51 (d), 7.41 (s), 7.25-7.30 (m) | 3.82 (s) | - | - |

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | C=O | Aromatic C-O | Aromatic C-tBu | Aromatic C-H | Methoxy C | tert-Butyl C |
|--|-------|--------------|----------------|---|-----------|-----------------------|
| 3,5-Di-tert-butyl-2-methoxybenzaldehyde (Predicted) | ~192 | ~160 | ~140, ~138 | ~128, ~126 | ~56 | ~35, ~34, ~31, ~30 |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (Predicted) | ~196 | ~158 | ~140, ~137 | ~128-125 | - | ~35, ~34, ~31, ~29 |
| 2-Methoxybenzaldehyde[2] | 189.0 | 161.5 | - | 136.4, 127.7, 124.1, 120.5, 112.6 | 55.8 | - |
| 3-Methoxybenzaldehyde[2] | 193.0 | 159.8 | - | 137.6, 130.3, 122.5, 121.0, 112.9 | 55.4 | - |

Table 3: FT-IR Spectroscopic Data (Key Peaks in cm^{-1})

| Compound | C=O Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C-O Stretch | O-H Stretch |
|--|----------------|------------------------------|-------------------------------|-------------|-------------|
| 3,5-Di-tert-butyl-2-methoxybenzaldehyde | ~1685 | ~3050 | ~2960-2870 | ~1250 | - |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 1654 | 2956 | 2868 | - | Broad ~3400 |
| 2-Methoxybenzaldehyde | ~1680-1700 | ~3070 | ~2940, ~2840 | ~1245 | - |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde[3] | ~1670 | ~2950 | ~2870 | ~1230 | Broad ~3500 |

Table 4: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion (M ⁺) | Key Fragments |
|--|---------------------------------|------------------|
| 3,5-Di-tert-butyl-2-methoxybenzaldehyde[4] | 248 | 233, 191, 57 |
| 2-Methoxybenzaldehyde | 136 | 135, 107, 92, 77 |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde[5] | 234 | 219, 177, 57 |

Table 5: UV-Vis Spectroscopic Data (λ_{max} in nm)

| Compound | λ_{max} | Solvent |
|--|------------------------|--------------------------|
| 3,5-Di-tert-butyl-2-methoxybenzaldehyde | Not available | - |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde ^[1] | - | - |
| 3,5-Dimethoxybenzaldehyde ^[6] | 221, 292 | - |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde ^[7] | 232, 290 | NaOH in H ₂ O |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrumentation:** Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:** The instrument is tuned and shimmed to the sample. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled pulse program (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum. The spectral width is set to approximately 240 ppm. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically

1024 or more) and a longer relaxation delay (2-10 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer software. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
- Instrumentation: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is used.
- Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a spectral range of 4000 to 400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For volatile and thermally stable compounds like the benzaldehydes discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
- Gas Chromatography: The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to elute the components.

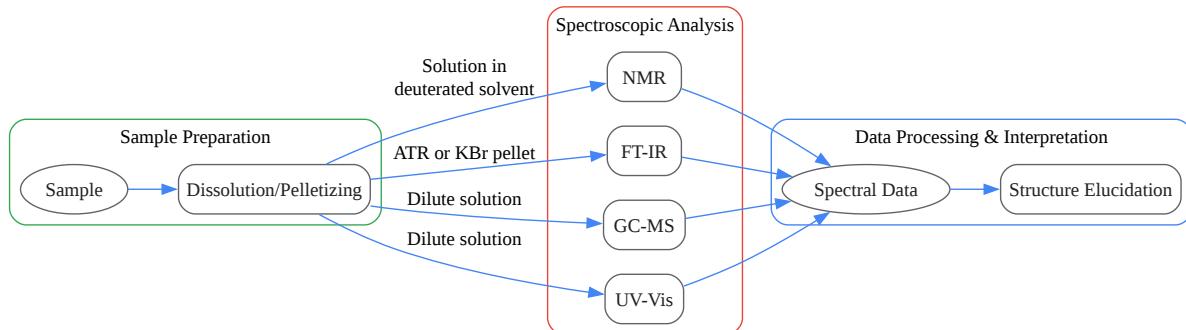
- Ionization: As the compounds elute from the GC column, they enter the mass spectrometer ion source. Electron Ionization (EI) at 70 eV is a common method for generating ions.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection and Data Processing: The detector records the abundance of each ion, and a mass spectrum is generated by plotting ion abundance versus m/z.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path, and a matched cuvette with the sample solution is placed in the sample beam path. The spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) and the corresponding absorbance value are determined from the spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of the compared compounds.



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Caption: Experimental workflow for spectroscopic characterization.

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